4-chloro-N-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}benzamide
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Overview
Description
4-chloro-N-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}benzamide is a complex organic compound characterized by its unique triazatetracyclic structure. This compound is of significant interest in the fields of chemistry and pharmacology due to its potential biological activities and applications in various scientific research areas.
Mechanism of Action
Target of Action
The primary target of N-(benzo[4,5]imidazo[1,2-c]quinazolin-6-yl)-4-chlorobenzamide is the α-glucosidase enzyme . This enzyme plays a crucial role in the digestion of carbohydrates and the regulation of postprandial glucose levels, making it a key target in the management of type 2 diabetes mellitus .
Mode of Action
N-(benzo[4,5]imidazo[1,2-c]quinazolin-6-yl)-4-chlorobenzamide interacts with α-glucosidase, inhibiting its activity . This inhibition prevents the breakdown of complex carbohydrates into glucose, thereby reducing postprandial glucose levels . The compound exhibits excellent inhibitory potencies, with IC50 values ranging from 12.44 ± 0.38 μM to 308.33 ± 0.06 μM .
Biochemical Pathways
By inhibiting α-glucosidase, N-(benzo[4,5]imidazo[1,2-c]quinazolin-6-yl)-4-chlorobenzamide affects the carbohydrate digestion pathway . This results in a decrease in postprandial glucose levels, which can help manage blood glucose levels in individuals with type 2 diabetes mellitus .
Pharmacokinetics
These predictions can provide insights into the compound’s physicochemical and drug-likeness properties .
Result of Action
The molecular effect of N-(benzo[4,5]imidazo[1,2-c]quinazolin-6-yl)-4-chlorobenzamide is the inhibition of α-glucosidase, leading to a decrease in postprandial glucose levels . On a cellular level, this can result in reduced glucose absorption in the intestines, contributing to better management of blood glucose levels in individuals with type 2 diabetes mellitus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}benzamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazatetracyclic core followed by the introduction of the benzamide moiety. Key steps in the synthesis include cyclization reactions, functional group transformations, and purification processes. Reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis procedures with modifications to optimize yield, cost, and safety. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility of the final product .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and benzamide positions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-chloro-N-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying triazatetracyclic structures.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- N-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}acetamide
- 8-oxa-12,13,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,10
Uniqueness
4-chloro-N-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}benzamide is unique due to the presence of the chloro and benzamide groups, which confer specific chemical and biological properties. These modifications can enhance the compound’s reactivity, stability, and potential biological activities compared to similar compounds .
Properties
IUPAC Name |
N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN4O/c22-14-11-9-13(10-12-14)20(27)25-21-24-16-6-2-1-5-15(16)19-23-17-7-3-4-8-18(17)26(19)21/h1-12H,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKAQXBEOWIGFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)NC(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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